Cas no 1004640-32-7 (4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide)

4-Methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is a specialized pyridazine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates methoxy and methylphenyl substituents, which may influence its binding affinity and selectivity in biological systems. The compound's dihydropyridazine core and carboxamide functionality suggest utility as an intermediate in synthesizing bioactive molecules or as a scaffold for drug development. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The presence of electron-donating groups may enhance stability and solubility, facilitating further experimental investigations. This compound is suited for researchers exploring novel pharmacophores or optimizing lead compounds in therapeutic discovery.
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide structure
1004640-32-7 structure
商品名:4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
CAS番号:1004640-32-7
MF:C20H19N3O4
メガワット:365.382564783096
CID:5886736
PubChem ID:8553909

4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenylpyridazine-3-carboxamide
    • 3-Pyridazinecarboxamide, 1,6-dihydro-4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-
    • 4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
    • AKOS004953162
    • 1004640-32-7
    • F2213-0129
    • インチ: 1S/C20H19N3O4/c1-13-9-10-16(26-2)15(11-13)21-20(25)19-17(27-3)12-18(24)23(22-19)14-7-5-4-6-8-14/h4-12H,1-3H3,(H,21,25)
    • InChIKey: BTALWTORPVMOFD-UHFFFAOYSA-N
    • ほほえんだ: C1(C(NC2=CC(C)=CC=C2OC)=O)=NN(C2=CC=CC=C2)C(=O)C=C1OC

計算された属性

  • せいみつぶんしりょう: 365.13755610g/mol
  • どういたいしつりょう: 365.13755610g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 625
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 80.2Ų

じっけんとくせい

  • 密度みつど: 1.24±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 10.05±0.70(Predicted)

4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2213-0129-50mg
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
1004640-32-7 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2213-0129-3mg
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
1004640-32-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2213-0129-5mg
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
1004640-32-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2213-0129-20mg
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
1004640-32-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2213-0129-25mg
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
1004640-32-7 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2213-0129-5μmol
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
1004640-32-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2213-0129-75mg
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
1004640-32-7 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2213-0129-4mg
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
1004640-32-7 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2213-0129-30mg
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
1004640-32-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2213-0129-40mg
4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
1004640-32-7 90%+
40mg
$140.0 2023-05-16

4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide 関連文献

4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamideに関する追加情報

Introduction to 4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide and Its Significance in Modern Chemical Biology

The compound with the CAS number 1004640-32-7, identified as 4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, represents a fascinating molecule in the realm of chemical biology. This compound belongs to the pyridazine class, a heterocyclic structure that has garnered significant attention due to its diverse pharmacological properties and potential applications in drug discovery. The presence of multiple functional groups, including methoxy and methyl substituents, as well as an amide moiety, contributes to its unique chemical profile and biological activity.

Recent advancements in the field of medicinal chemistry have highlighted the importance of pyridazine derivatives in developing novel therapeutic agents. Pyridazines are known for their ability to interact with various biological targets, making them valuable scaffolds for drug design. The specific arrangement of functional groups in 4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide suggests potential interactions with enzymes and receptors involved in critical biological pathways. This has prompted extensive research into its pharmacological effects and mechanisms of action.

One of the most compelling aspects of this compound is its structural complexity, which allows for fine-tuning of its biological activity through structural modifications. The 4-methoxy group and the 2-methoxy-5-methylphenyl substituent are particularly noteworthy, as they are known to influence the compound's solubility, bioavailability, and binding affinity to biological targets. These features make 4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide a promising candidate for further investigation in the development of new drugs.

In recent years, there has been a surge in interest regarding small molecules that can modulate inflammatory pathways, given their relevance in various chronic diseases. Pyridazine derivatives have shown promise in this context, with several compounds entering clinical trials for their anti-inflammatory properties. The amide group in 4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is particularly relevant here, as amides are known to exhibit potent anti-inflammatory effects by interacting with specific signaling pathways.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the complex pyridazine core. These synthetic strategies not only highlight the sophistication of modern organic chemistry but also underscore the challenges faced in producing such intricate molecules on an industrial scale.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide with biological targets. These studies have revealed that the compound can bind effectively to enzymes involved in metabolic pathways and inflammatory responses. This information has guided the design of more potent derivatives with enhanced pharmacological profiles.

The potential therapeutic applications of this compound are vast. Preliminary studies suggest that it may have applications in treating neurological disorders by modulating neurotransmitter release and receptor activity. Additionally, its ability to interact with enzymes involved in cancer metabolism makes it a candidate for oncology research. The CAS number 1004640-32-7 serves as a unique identifier for this compound, facilitating its tracking and study in academic and industrial research settings.

As our understanding of complex biological systems continues to evolve, so does our ability to design molecules that can interact with them at a molecular level. 4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide exemplifies how structural complexity can be leveraged to develop novel therapeutic agents. Its journey from laboratory synthesis to potential clinical application is a testament to the power of interdisciplinary research in chemical biology.

In conclusion, 4-methoxy-N-(2-methoxy-5-methylphenyl)-6-oکسو۱فنیل۱،۶دی‌هیدروپیریدازین۳کاربکسامید (CAS no 1004640₃₂₇) stands out as a significant molecule with immense potential in drug discovery. Its unique structural features and promising pharmacological properties make it a valuable asset in the quest for new treatments for various diseases. As research continues to uncover new applications for this compound and its derivatives، it is likely to play an increasingly important role in modern medicine.

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